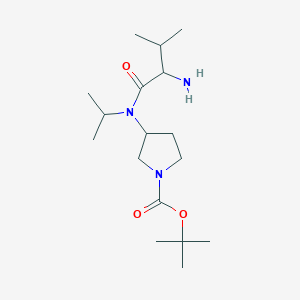

(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral catalysts in various asymmetric reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, leading to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives, including ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, often involve large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of room temperature ionic liquids (RTILs) has been reported to enhance the catalytic efficiency and facilitate the recovery and reuse of catalysts .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with substituted functional groups.

Scientific Research Applications

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral catalyst, facilitating the formation of enantioselective products in asymmetric reactions. The molecular targets include various enzymes and receptors that are involved in the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-based quaternary alkylammonium ionic liquids: These compounds are similar in structure and function, serving as efficient catalysts for asymmetric Michael additions.

Chiral amino-alcohol ligands: These ligands are used in enantioselective synthesis and share similar structural features with ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate.

Uniqueness

The uniqueness of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate lies in its specific chiral configuration and its ability to act as a highly efficient catalyst in asymmetric reactions. Its structural features and functional groups contribute to its high enantioselectivity and catalytic efficiency.

Biological Activity

(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, is known for its structural similarity to amino acids and peptides. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- CAS Number : 1401669-00-8

The compound features a pyrrolidine ring, which is integral to its biological function. The presence of a tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and biological interactions.

The primary biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to metabolic disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Neuroprotective Effects : Animal studies have suggested that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine levels | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Study 1: Neuroprotective Effects

A study conducted on mice administered with this compound showed a significant reduction in neuronal death following induced oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activity.

Case Study 2: Anti-inflammatory Activity

In vitro experiments using macrophage cell lines demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3 |

InChI Key |

NBTXKAYNSBMSHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.